molecular formula C14H18O B14394403 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde CAS No. 88633-09-4

1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B14394403
CAS No.: 88633-09-4
M. Wt: 202.29 g/mol
InChI Key: BMIKIAXFXKJUQJ-UHFFFAOYSA-N
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Description

1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C₁₃H₁₈O It is a derivative of indene, featuring a tetramethyl substitution and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents to achieve efficient formylation.

Chemical Reactions Analysis

Types of Reactions

1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under controlled conditions.

Major Products

    Oxidation: 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carboxylic acid.

    Reduction: 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for potential biological activity.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application. In general, the aldehyde group can participate in various chemical reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene: Lacks the aldehyde functional group.

    1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.

    1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-methanol: Contains a primary alcohol group instead of an aldehyde.

Uniqueness

The presence of the aldehyde group in 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde makes it a versatile intermediate in organic synthesis, allowing for further functionalization and derivatization. This distinguishes it from its similar compounds, which lack the reactivity associated with the aldehyde group.

Properties

CAS No.

88633-09-4

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1,5,6,7-tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde

InChI

InChI=1S/C14H18O/c1-8-5-6-12-13(7-15)10(3)9(2)11(4)14(8)12/h7-8H,5-6H2,1-4H3

InChI Key

BMIKIAXFXKJUQJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C(=C(C(=C12)C)C)C)C=O

Origin of Product

United States

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